2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S3/c1-15-12-16(2)26-22(25-15)34-13-20-28-29-23(30(20)18-6-4-3-5-7-18)35-14-21(31)27-17-8-10-19(11-9-17)36(24,32)33/h3-12H,13-14H2,1-2H3,(H,27,31)(H2,24,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTYMPBUWOZKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and acetamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy, safety, and pharmacokinetics.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its triazole-pyrimidine-sulfonamide architecture , distinguishing it from structurally related molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Triazole vs. Heterocyclic Replacements :
- Substitution of triazole with pyrazole (e.g., 2-{[5-(3,5-dichlorophenyl)-1H-pyrazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide) shifts activity from antimicrobial to antifungal due to altered electron distribution .
- Imidazole derivatives exhibit reduced metabolic stability compared to triazoles .
Pyrimidine Modifications :
- 4,6-Dimethylpyrimidine in the target compound enhances lipophilicity and membrane permeability compared to hydroxylated (e.g., 4-hydroxy-6-methylpyrimidine) or dioxo-pyrimidine analogs .
Sulfonamide Role :
- The 4-sulfamoylphenyl group improves aqueous solubility and target specificity (e.g., sulfonamide-binding enzymes) relative to methoxy or methylphenyl substituents .
Biological Activity Trends: Chlorophenyl substituents (e.g., in ’s compound) correlate with enhanced Gram-negative antibacterial activity .
Biological Activity
The compound 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.58 g/mol. The structure features multiple pharmacophores including a triazole ring, pyrimidine moiety, and sulfamoyl group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N7O3S3 |
| Molecular Weight | 480.58 g/mol |
| CAS Number | [Not specified in sources] |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrimidine moiety through reactions involving aldehydes and guanidine derivatives, followed by the coupling of intermediates using thiol-based linkers.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown activity against various bacterial strains and fungi. In vitro studies suggest that the presence of sulfanyl groups enhances antimicrobial efficacy due to increased lipophilicity and better membrane penetration.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary data show that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases. The IC50 values for inhibition may be comparable to established inhibitors like physostigmine.
| Enzyme | IC50 Value (μM) |
|---|---|
| Acetylcholinesterase | 157.31 |
| Butyrylcholinesterase | 46.42 |
Cytotoxicity
In cellular assays, derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further investigation in cancer therapeutics.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Azzam et al. (2020) evaluated several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to our target exhibited significant antibacterial activity.
- Neuroprotective Potential : Research by Elgemeie et al. (2022) focused on the neuroprotective effects of sulfanyl-containing compounds in animal models of Alzheimer’s disease. The findings suggested that these compounds could reduce amyloid plaque formation and improve cognitive function.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Catalysts : Use of NaH or DBU for deprotonation to accelerate thiolate ion formation .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., oxidation of thiol groups) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- X-ray crystallography : Resolves bond lengths, angles, and intramolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation (bond angle: 42.25–67.84°) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ 10.1 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm acetamide and triazole moieties .
- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and S–S bonds (500–550 cm⁻¹) .
Advanced: How can contradictions in reported biological activity data be resolved?
Contradictions often arise from:
- Variability in substituents : Minor structural changes (e.g., halogen vs. methyl groups) alter target binding. Example: A 4-chlorophenyl analog shows 10× higher enzyme inhibition than the 4-methyl derivative .
- Assay conditions : Differences in pH, temperature, or solvent (DMSO concentration) affect activity measurements .
Q. Methodological solutions :
- Structure-activity relationship (SAR) studies : Systematically modify substituents and test against standardized assays (e.g., IC₅₀ measurements) .
- Molecular docking : Use software like AutoDock to predict binding modes with targets (e.g., kinases or GPCRs) and validate via mutagenesis .
Advanced: What computational approaches predict the compound’s reactivity and interaction mechanisms?
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Reaction path search : Transition state analysis (e.g., Nudged Elastic Band method) identifies energetically favorable pathways for sulfanyl group substitutions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability (RMSD < 2 Å) .
Basic: How do intramolecular interactions influence the compound’s stability and conformation?
- Hydrogen bonding : N–H⋯N bonds between triazole NH and pyrimidine N atoms reduce steric strain, favoring a planar conformation .
- π-π stacking : Aromatic rings (phenyl, pyrimidine) align at 42–67° dihedral angles, enhancing crystallinity and thermal stability (Tₘ > 200°C) .
Advanced: How can synthetic yields be improved using design of experiments (DOE)?
-
DOE parameters :
Factor Range Optimal Value Temperature 50–90°C 70°C Solvent DMF, DMSO, THF DMF Catalyst loading 0.5–2.0 eq. 1.2 eq. (Data from ) -
Response surface methodology (RSM) : Identifies interactions between variables (e.g., temperature-catalyst synergy increases yield by 15%) .
Basic: What are structurally analogous compounds, and how do they differ?
| Compound | Key Structural Differences | Biological Impact |
|---|---|---|
| 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | Hydroxyl group replaces methyl; phenoxy vs. sulfamoyl phenyl | Reduced logP (2.1 vs. 3.5) alters membrane permeability |
| N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methylchromeno-pyrimidin-4-yl]sulfanyl}acetamide | Chromeno-pyrimidine core vs. triazole-pyrimidine | Enhanced fluorescence for imaging applications |
Advanced: What experimental strategies validate target engagement in biological systems?
- Surface plasmon resonance (SPR) : Measures binding kinetics (kₐ ~10⁴ M⁻¹s⁻¹, kd ~10⁻³ s⁻¹) to purified receptors .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 0.5–5 µM) and stoichiometry (n = 1:1) .
- Cryo-EM : Resolves ligand-bound protein complexes at 3–4 Å resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
